3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically targets and binds to immunoglobulin E (IgE). It is primarily used to treat severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . Omalizumab works by inhibiting the binding of IgE to its receptors on mast cells and basophils, thereby preventing the release of inflammatory mediators that cause allergic reactions .
準備方法
Omalizumab is produced using suspension cell culture techniques with a Chinese Hamster Ovary (CHO) cell line . The production process involves the expression of the monoclonal antibody in CHO cells, followed by purification and formulation into a powder for injection . The industrial production of omalizumab requires stringent conditions to ensure the stability and efficacy of the final product.
化学反応の分析
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its primary interactions are with biological molecules, specifically IgE. The binding of omalizumab to IgE prevents IgE from interacting with its receptors on immune cells, thereby inhibiting the allergic response . The major product of this interaction is the formation of an omalizumab-IgE complex, which is then cleared from the circulation.
科学的研究の応用
Omalizumab has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to study and treat various allergic conditions, including asthma, chronic idiopathic urticaria, and nasal polyps . In clinical research, omalizumab has been shown to improve asthma control, reduce exacerbations, and decrease the need for corticosteroids . Additionally, it is being investigated for its potential use in treating other IgE-mediated conditions, such as food allergies .
作用機序
Omalizumab exerts its effects by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils . By neutralizing free IgE, omalizumab reduces the levels of circulating IgE and prevents it from interacting with Fc-epsilon-RI. This leads to a decrease in the activation and release of inflammatory mediators, thereby mitigating allergic reactions .
類似化合物との比較
Omalizumab is unique among monoclonal antibodies due to its specific targeting of IgE. Other biologic therapies for severe asthma include mepolizumab, reslizumab, and benralizumab, which target interleukin-5 (IL-5) or its receptor . Dupilumab targets the interleukin-4 receptor and is effective in treating nasal polyposis and atopic dermatitis . Tezepelumab, an anti-thymic stromal lymphopoietin (TSLP) monoclonal antibody, has also shown promise in reducing asthma exacerbations . Each of these biologics has distinct mechanisms of action and is chosen based on the specific characteristics and needs of the patient.
特性
CAS番号 |
9055-70-3 |
---|---|
分子式 |
C48H80O4 |
分子量 |
721.1 g/mol |
IUPAC名 |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChIキー |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。